AZD5438

Descripción general

Descripción

AZD-5438 es un potente inhibidor de moléculas pequeñas de las cinasas dependientes de ciclinas 1, 2 y 9. Las cinasas dependientes de ciclinas son reguladores cruciales del ciclo celular, y su desregulación a menudo se asocia con el cáncer. AZD-5438 ha mostrado una actividad antiproliferativa significativa en varias líneas celulares tumorales humanas, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

AZD-5438 se sintetiza mediante un proceso de varios pasos que involucra la formación de un núcleo de pirimidina, seguido de la introducción de un anillo de imidazol y un grupo sulfonilo. Los pasos clave incluyen:

Formación del núcleo de pirimidina: El núcleo de pirimidina se sintetiza haciendo reaccionar 2-cloro-4,6-dimetoxi pirimidina con una amina en condiciones básicas.

Introducción del anillo de imidazol: El anillo de imidazol se introduce haciendo reaccionar el intermedio de pirimidina con un derivado de imidazol en presencia de una base.

Métodos de producción industrial

La producción industrial de AZD-5438 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia de cada paso .

Análisis De Reacciones Químicas

Tipos de reacciones

AZD-5438 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: AZD-5438 se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar aminas y alcoholes.

Sustitución: AZD-5438 puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los nucleófilos como aminas y tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas y alcoholes.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

AZD-5438 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: AZD-5438 se estudia ampliamente por sus efectos antiproliferativos en varias líneas celulares cancerosas.

Estudios del ciclo celular: Como inhibidor de la cinasa dependiente de ciclinas, AZD-5438 se utiliza para estudiar la regulación del ciclo celular y el papel de las cinasas dependientes de ciclinas en la proliferación celular.

Desarrollo de fármacos: AZD-5438 sirve como compuesto principal para el desarrollo de nuevos inhibidores de la cinasa dependiente de ciclinas con perfiles de eficacia y seguridad mejorados.

Mecanismo De Acción

AZD-5438 ejerce sus efectos inhibiendo las cinasas dependientes de ciclinas 1, 2 y 9. Estas cinasas juegan un papel crucial en la regulación del ciclo celular al fosforilar varios sustratos involucrados en la progresión del ciclo celular. Al inhibir estas cinasas, AZD-5438 previene la fosforilación de sustratos clave, lo que lleva al arresto del ciclo celular en las fases G1, S y G2-M. Esta inhibición finalmente da como resultado la supresión del crecimiento tumoral y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

Flavopiridol: Un inhibidor de la cinasa dependiente de ciclinas de primera generación con actividad de amplio espectro.

Roscovitina: Un inhibidor selectivo de las cinasas dependientes de ciclinas 1, 2 y 5.

Palbociclib: Un inhibidor selectivo de las cinasas dependientes de ciclinas 4 y 6.

Unicidad de AZD-5438

AZD-5438 es único en su potente inhibición de las cinasas dependientes de ciclinas 1, 2 y 9, con una actividad mínima contra otras cinasas. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de estas cinasas en la regulación del ciclo celular y la progresión del cáncer. Además, AZD-5438 ha mostrado efectos neuroprotectores significativos, que no se observan comúnmente con otros inhibidores de la cinasa dependiente de ciclinas .

Actividad Biológica

AZD5438 is a potent oral inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and neuroprotection. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical and clinical studies, and its role in protecting against cellular stress.

This compound primarily functions as an inhibitor of CDK1, CDK2, and CDK9, which are crucial regulators of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest at different phases (G1, S, and G2-M), leading to reduced proliferation of cancer cells. It also inhibits GSK-3, a kinase involved in various cellular processes including apoptosis and metabolism.

Key Mechanisms:

- CDK Inhibition : Inhibits phosphorylation of substrates such as retinoblastoma protein (pRb), leading to cell cycle arrest .

- GSK-3 Inhibition : Modulates mitochondrial activity and protects neurons from apoptosis induced by toxins .

- Mitochondrial Protection : Preserves mitochondrial function by preventing the fragmentation of mitochondria and promoting their elongation .

Efficacy in Preclinical Studies

This compound has demonstrated significant antiproliferative effects across various human tumor cell lines with IC50 values ranging from 0.2 to 1.7 μM. In vivo studies using human tumor xenografts showed that this compound effectively inhibited tumor growth, with a maximum percentage tumor growth inhibition ranging from 38% to 153% depending on the dosing regimen .

Table 1: Antiproliferative Activity of this compound

| Cell Line Type | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.17 |

| SW620 (Colorectal) | 0.6 |

| ARH-77 (Leukemia) | 1.7 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In experiments using human induced pluripotent stem cell (iPSC)-derived neurons, this compound was found to significantly prevent neuronal cell death caused by mitochondrial toxins like rotenone. It also maintained mitochondrial integrity and function by inhibiting the cleavage of caspase-3 and preserving levels of essential mitochondrial proteins such as PGC-1α and TOM20 .

Table 2: Neuroprotective Effects of this compound

| Treatment Condition | Live Cell Ratio (%) | Apoptosis Inhibition (%) |

|---|---|---|

| Control | 100 | 0 |

| Rotenone | 40 | 60 |

| This compound + Rotenone | 80 | 20 |

Clinical Studies

Clinical trials have assessed the safety and tolerability of this compound in patients with advanced solid tumors. Although it was generally well tolerated with manageable side effects such as nausea and vomiting, the clinical development faced challenges due to dose-limiting toxicities when administered continuously .

Summary of Clinical Findings:

- Safety Profile : Nausea and vomiting were the most common adverse events.

- Tolerability : Well tolerated at doses up to 90 mg when administered weekly; continuous dosing led to intolerable side effects.

- Pharmacodynamics : Significant reductions in biomarkers associated with tumor proliferation were observed .

Case Studies

A notable case involved the repurposing of this compound for protecting against cisplatin-induced acute kidney injury (AKI) in mice. The drug demonstrated protective effects against cell death in kidney cells and improved survival rates in treated animals . This highlights the potential for this compound beyond cancer therapy.

Propiedades

IUPAC Name |

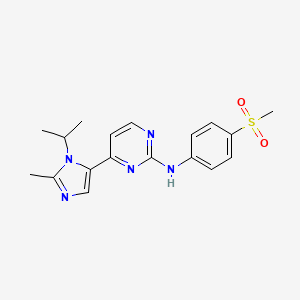

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRRGYBTGDJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025680 | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602306-29-6 | |

| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 5438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5438 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.